molecular formula C7H15NO2 B3092260 N-ethyl-5-hydroxypentanamide CAS No. 1226291-91-3

N-ethyl-5-hydroxypentanamide

Cat. No.: B3092260
CAS No.: 1226291-91-3
M. Wt: 145.2 g/mol
InChI Key: QEOGAIZTZSTKHX-UHFFFAOYSA-N
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Description

N-ethyl-5-hydroxypentanamide is an organic compound with the molecular formula C7H15NO2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-5-hydroxypentanamide can be synthesized through several methods. One common approach involves the reaction of 5-hydroxypentanoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.

Another method involves the direct amidation of 5-hydroxypentanoic acid with ethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-hydroxypentanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or borane in tetrahydrofuran.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-ethyl-5-oxopentanamide.

    Reduction: Formation of N-ethyl-5-aminopentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-5-hydroxypentanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-5-hydroxypentanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic processes. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-ethyl-5-hydroxypentanamide can be compared with other similar compounds, such as:

    N-ethylvaleramide: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    N-methyl-5-hydroxypentanamide: Contains a methyl group instead of an ethyl group, leading to variations in its physical and chemical properties.

    5-hydroxypentanamide: Does not have the ethyl substituent, affecting its solubility and interaction with other molecules.

The presence of both the hydroxyl and ethyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

N-ethyl-5-hydroxypentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-8-7(10)5-3-4-6-9/h9H,2-6H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOGAIZTZSTKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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